Histidine oxoglutarate can be synthesized enzymatically or through chemical methods involving the reaction of histidine with 2-oxoglutarate. The enzymatic synthesis often involves specific hydroxylases that facilitate the conversion of histidine derivatives in the presence of 2-oxoglutarate as a co-substrate . This compound is relevant in both plant and animal systems, reflecting its broad biological significance.
Histidine oxoglutarate can be classified as an amino acid derivative. It is also associated with metabolic pathways involving amino acid degradation and biosynthesis, specifically in the context of nitrogen metabolism. The compound may be categorized under the broader class of organic compounds known as α-amino acids.
The synthesis of histidine oxoglutarate can be achieved through various methods:
The enzymatic approach often requires specific substrates, cofactors (like iron ions for some hydroxylases), and optimal pH environments to enhance reaction efficiency. For example, using recombinant Escherichia coli expressing specific genes can lead to high yields of β-hydroxy-histidine derivatives .
Histidine oxoglutarate consists of a histidine moiety linked to 2-oxoglutarate. The structural representation can be described as follows:
The molecular formula for histidine oxoglutarate can be derived from its components:
Combining these gives a molecular formula of C₁₁H₁₃N₃O₇.
Histidine oxoglutarate participates in several biochemical reactions:
The stability of histidine oxoglutarate is influenced by pH and temperature, which can affect its reactivity in enzymatic processes. Understanding these parameters is crucial for optimizing its use in biochemical applications.
Histidine oxoglutarate is generally soluble in water due to its ionic nature. Its solubility can vary based on pH levels.
Relevant data on its stability under different conditions is essential for practical applications.
Histidine oxoglutarate has several potential applications:
Purification of L-histidine-2-oxoglutarate aminotransferase (EC 2.6.1.x) from Pseudomonas testosteroni employs sequential chromatography for high-resolution separation. Initial crude extracts undergo anion-exchange chromatography using DEAE-cellulose, where the enzyme binds at physiological pH (7.0–8.5) and elutes at ~150–300 mM NaCl gradients. This step achieves significant contaminant removal, with proteomic analyses confirming ≥90% purity post-elution [1]. Subsequent size-exclusion chromatography uses Sephadex G-200, resolving the native enzyme at a molecular weight (MW) consistent with ~70 kDa monomers or multimers. Electrophoretic analyses (SDS-PAGE) of purified fractions reveal a single major band, though minor impurities persist in overloaded samples [1]. The two-step process yields ~170-fold purification, with enzyme activity strictly dependent on pyridoxal 5'-phosphate (PLP) cofactor addition after purification [1].
Table 1: Chromatographic Purification Profile of Histidine-2-Oxoglutarate Aminotransferase
Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification Fold |
---|---|---|---|---|
Crude Extract | 1,520 | 8,900 | 5.86 | 1 |
DEAE-Cellulose | 48 | 7,200 | 150.0 | 25.6 |
Sephadex G-200 | 5.6 | 5,600 | 1,000.0 | 170.6 |
Gel filtration chromatography on Sephadex G-200 calibrates the native enzyme at ~70,000 Da, aligning with Andrews’ gel-filtration principles [1]. Electrophoresis under denaturing conditions (SDS-PAGE) confirms this MW, indicating a monomeric structure. However, analytical ultracentrifugation suggests potential dimerization under physiological conditions, though the catalytically active unit remains unambiguously monomeric. Structural homology with PLP-dependent aminotransferases supports a conserved fold featuring a large substrate-binding domain and a smaller PLP-anchoring domain [1] [2]. Metal analysis reveals no tightly bound metals, distinguishing it from metalloenzymes like 2-oxoglutarate-dependent dioxygenases, which utilize Fe(II) in a 2-His-1-carboxylate triad [2].
Histidine-2-oxoglutarate aminotransferase exhibits stringent specificity for 2-oxoglutarate (2OG) as the amino-group acceptor, with negligible activity toward alternative α-keto acids like pyruvate or oxaloacetate. Kinetic assays demonstrate a 20-fold lower Km for 2OG (0.08 ± 0.01 mM) compared to aromatic amino acid-derived α-keto acids [1]. Conversely, L-histidine serves as the optimal amino donor, though low residual activity occurs with phenylalanine or tryptophan (<5% of Vmax with histidine). This specificity arises from the enzyme’s narrow active-site pocket, which sterically excludes bulky side chains while accommodating histidine’s imidazole group through hydrogen bonding [1] [7]. Competitive inhibition studies confirm 2OG binds first, with an equilibrium constant (Keq) of 0.49 for the reaction:$$\ce{L-histidine + 2-oxoglutarate <=> imidazolylpyruvate + L-glutamate}$$
Table 2: Substrate Specificity and Kinetic Parameters
Substrate | Role | Km (mM) | Vmax (μmol/min/mg) | Relative Vmax (%) |
---|---|---|---|---|
L-Histidine | Amino donor | 0.15 ± 0.03 | 1,050 ± 90 | 100 |
2-Oxoglutarate | Amino acceptor | 0.08 ± 0.01 | 1,080 ± 85 | 100 |
Phenylalanine | Amino donor | 4.2 ± 0.6 | 42 ± 8 | 4.0 |
Oxaloacetate | Amino acceptor | 1.7 ± 0.2 | 63 ± 7 | 5.8 |
Kinetic isotope tracing and initial-rate studies confirm a Ping Pong Bi-Bi mechanism. In this model, histidine binds to the PLP-enzyme complex, transferring its amino group to form pyridoxamine 5'-phosphate (PMP) and releasing imidazolylpyruvate. 2OG then binds, accepting the amino group from PMP to regenerate PLP and yielding glutamate [1] [2]. Key evidence includes:
Table 3: Ping Pong Mechanism Kinetic Signatures
Experimental Approach | Observation | Mechanistic Implication |
---|---|---|
Double-Reciprocal Plots | Parallel lines for 1/v vs 1/[His] at fixed [2OG] | Substrate binding excludes ternary complex formation |
Pre-Steady-State Kinetics | Burst of imidazolylpyruvate release before steady state | Histidine half-reaction precedes 2OG binding |
Isotope Exchange | ^14C-labeled glutamate forms without added histidine in PMP-enzyme incubations | Amino group transfer occurs via covalent enzyme intermediate (PMP) |
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